molecular formula C11H15N3O3 B3012434 (2R,6S)-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine CAS No. 956699-05-1

(2R,6S)-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine

Cat. No. B3012434
CAS RN: 956699-05-1
M. Wt: 237.259
InChI Key: OEWWQMFPALMWEF-DTORHVGOSA-N
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Description

“(2R,6S)-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine” is a complex organic compound. It contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom. The morpholine ring is substituted with two methyl groups and one 5-nitropyridin-2-yl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the morpholine ring, possibly through a ring-closing reaction, followed by the addition of the methyl and 5-nitropyridin-2-yl groups. The nitropyridinyl group could be added using a nitration reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the morpholine ring, which imparts polarity and can participate in hydrogen bonding. The nitropyridinyl group is also polar and can engage in additional hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The nitro group could be reduced to an amino group, or the morpholine ring could be opened under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar morpholine ring and nitropyridinyl group would likely make it soluble in polar solvents .

Scientific Research Applications

1. Heterocyclic Scaffolds Synthesis

A designed scaffold related to (2R,6S)-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine, namely dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate, was synthesized for use in creating valuable heterocyclic building blocks. These blocks include various derivatives such as methyl [(2R,3S)-3-hydroxy-5-oxopyrrolidin-2-yl]acetate and methyl [(2R,3S)-3-amino-5-oxotetrahydrofuran-2-yl]acetate. This highlights the morpholine derivative's versatility as a "chemical multitalent" in the synthesis of heterocyclic compounds (Pandey, Gadre & Gaikwad, 2012).

2. Structural Analysis and Reaction Schemes

The reaction of 2,5-dimethyl-3,4-dinitrothiophen with secondary amines, including morpholine, was studied. This resulted in the formation of 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophen. X-ray analysis confirmed the structural properties of these compounds, providing insight into the behavior of morpholine in chemical reactions (Mugnoli et al., 1980).

3. Polymerization and Metal Catalyst Reactions

Research on morpholine-2,5-dione derivatives, including (3S,6S)-3,6-dimethyl-morpholine-2,5-dione, revealed their interactions with metal catalysts. These compounds did not undergo typical ring-opening polymerization reactions with common metal catalyst precursors. Instead, they formed kinetically-inert products when reacted with R2SnX2 compounds (Chisholm et al., 2006).

4. Luminescence Properties in Complexes

A study on novel erbium(III) complexes with 2,6-dimethyl-3,5-heptanedione and different N,N-donor ligands, including a morpholine derivative, demonstrated unique luminescence properties. These complexes, when excited, showed characteristic near-infrared luminescence due to efficient energy transfer from the ligands to the central Er3+ ion. This has implications for applications in waveguides and optical amplifiers (Martín‐Ramos et al., 2013).

5. Optical Applications

A study on 4-nitroimidazole-3-hydroxyflavone conjugate, which contains morpholine groups, developed a novel off-on fluorescent probe for selective detection of hypoxia or nitroreductase (NTR). This research demonstrates the potential of morpholine derivatives in the biomedical research field, especially for imaging disease-relevant hypoxia (Feng et al., 2016).

6. Nucleophilic Substitution Reactions

The kinetics of reactions involving morpholine and 2-chloro-nitropyridines in various solvents were explored. This study provides valuable insights into the behavior of morpholine in nucleophilic substitution reactions, which is fundamental for understanding its reactivity in various chemical contexts (Hamed, 1997).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with .

Future Directions

Future research could explore the potential applications of this compound. If it shows promising biological activity, it could be developed into a drug. Alternatively, it could be used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

(2R,6S)-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-8-6-13(7-9(2)17-8)11-4-3-10(5-12-11)14(15)16/h3-5,8-9H,6-7H2,1-2H3/t8-,9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWWQMFPALMWEF-DTORHVGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,6S)-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine

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